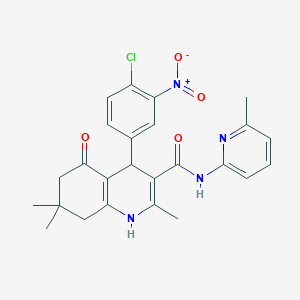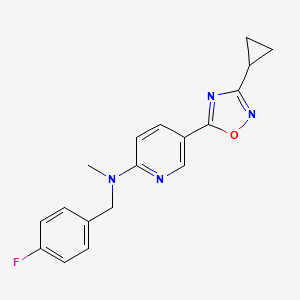![molecular formula C19H15ClO4 B4976880 (3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B4976880.png)
(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group attached to a dihydrofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method includes the aldol condensation of 2-chlorobenzaldehyde with 2,4-dimethoxyacetophenone, followed by cyclization to form the dihydrofuranone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as Ru/Al2O3 in toluene, can enhance the reaction rate and selectivity. The reaction parameters, including temperature, oxygen flow rate, and catalyst loading, are carefully controlled to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
(3Z)-3-[(2-Chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)-2,3-dihydrofuran-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a chlorophenyl and dimethoxyphenyl group attached to a dihydrofuranone core sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(3Z)-3-[(2-chlorophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-22-14-7-8-15(17(11-14)23-2)18-10-13(19(21)24-18)9-12-5-3-4-6-16(12)20/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHXMYHUCSIVJR-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3Cl)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B4976808.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4976812.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4976822.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide](/img/structure/B4976842.png)


![(2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B4976865.png)
amine](/img/structure/B4976866.png)

METHANONE](/img/structure/B4976887.png)
![(5Z)-5-[(2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4976891.png)
![N-(3-{[(benzoylamino)carbonothioyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4976896.png)
